![molecular formula C19H15N3O2 B14708669 (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol CAS No. 15399-09-4](/img/structure/B14708669.png)
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is a complex organic compound with the molecular formula C19H15N3O2 and a molecular weight of 317.347 g/mol . This compound is characterized by its unique structure, which includes a phenyl group, a pyridin-2-yl group, and a methanol moiety connected through imino and amino-oxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in a solvent such as methanol under reflux conditions at elevated temperatures (around 80°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale batch reactions using similar conditions to those described for laboratory synthesis, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The phenyl and pyridin-2-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce phenylamines.
Scientific Research Applications
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(phenylamino)methyl)phenol
- 2-(Anilinomethyl)phenol
Uniqueness
(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol is unique due to its combination of phenyl, pyridin-2-yl, and methanol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
15399-09-4 |
|---|---|
Molecular Formula |
C19H15N3O2 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
[[phenyl(pyridin-2-yl)methylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C19H15N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1-14H,(H,21,23) |
InChI Key |
FNWSGRZAEJCCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)NC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



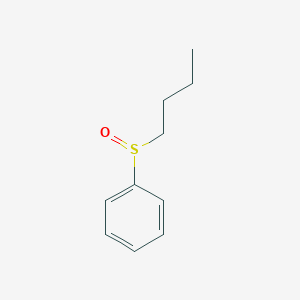
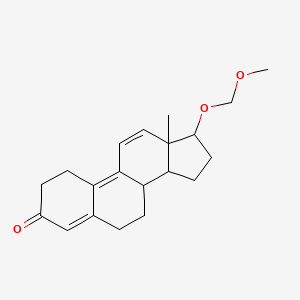

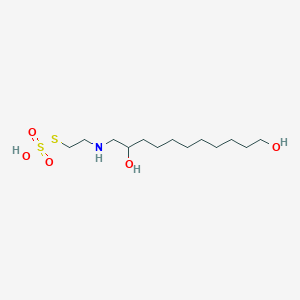


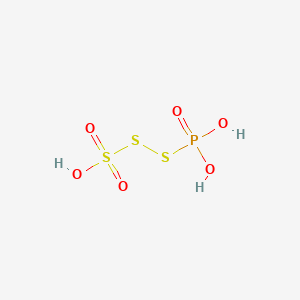

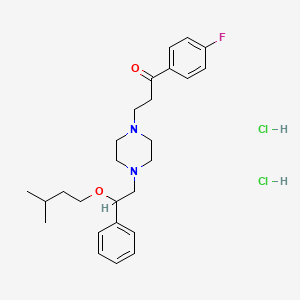

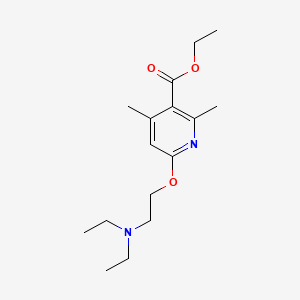
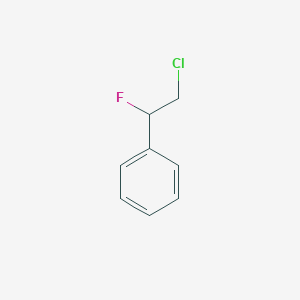
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
